4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine: is a heterocyclic compound that belongs to the class of fused triheterocyclic systems This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole and a triazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine typically involves the use of 2-chloro(pyrrolyl-1)-3-pyridine and 2,6-dichloro(pyrrolyl-1)-3-pyridine as starting materials . The reaction conditions often include the use of proton nuclear magnetic resonance (NMR) spectroscopy to monitor the progress of the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research has indicated that they may serve as inhibitors for specific enzymes and receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
6H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepine: This compound shares a similar core structure but differs in the position of the nitrogen atoms and the presence of additional functional groups.
4H-Pyrido[1,2-A]pyrimidin-4-one: Another related compound with a different ring fusion pattern and distinct chemical properties.
Uniqueness: 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine is unique due to its specific ring fusion and the presence of a triazepine ring. This structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and advanced materials.
Properties
CAS No. |
97580-65-9 |
---|---|
Molecular Formula |
C10H9N5 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2,8,9,11-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,7,11,13-hexaen-7-amine |
InChI |
InChI=1S/C10H9N5/c11-9-7-4-2-6-15(7)8-3-1-5-12-10(8)14-13-9/h1-6H,(H2,11,13)(H,12,14) |
InChI Key |
STHKBSTWSMEUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C(C3=CC=CN23)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.